![molecular formula C21H29N5O B6137338 N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B6137338.png)
N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(4H-1,2,4-triazol-4-yl)benzamide
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Overview
Description
N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(4H-1,2,4-triazol-4-yl)benzamide, commonly known as CPI-1189, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. CPI-1189 belongs to the class of compounds known as benzamide derivatives, which have been extensively studied for their pharmacological properties.
Mechanism of Action
The exact mechanism of action of CPI-1189 is not fully understood, but it is believed to act through various pathways, including the modulation of ion channels, neurotransmitter receptors, and intracellular signaling pathways. CPI-1189 has been shown to interact with the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes in the brain. CPI-1189 has also been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and has been implicated in cancer progression.
Biochemical and Physiological Effects:
CPI-1189 has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of oxidative stress, and the regulation of gene expression. CPI-1189 has been shown to increase the release of acetylcholine, a neurotransmitter involved in learning and memory processes, in the hippocampus of animal models. CPI-1189 has also been shown to reduce oxidative stress in the brain and improve mitochondrial function. In addition, CPI-1189 has been shown to regulate the expression of genes involved in cell cycle regulation and apoptosis.
Advantages and Limitations for Lab Experiments
CPI-1189 has several advantages for lab experiments, including its high potency and selectivity for its target receptors. CPI-1189 has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, CPI-1189 has some limitations, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and characterization.
Future Directions
There are several future directions for research on CPI-1189, including its potential therapeutic applications in various diseases and its mechanism of action. In neuroscience, CPI-1189 may have potential applications in the treatment of Alzheimer's disease, traumatic brain injury, and other neurological disorders. In oncology, CPI-1189 may have potential applications in the treatment of various cancers, including breast cancer and glioblastoma. In immunology, CPI-1189 may have potential applications in the treatment of autoimmune diseases, including multiple sclerosis and rheumatoid arthritis. Further research is needed to fully elucidate the mechanism of action of CPI-1189 and its potential therapeutic applications.
Synthesis Methods
The synthesis of CPI-1189 involves the reaction of 3-(4H-1,2,4-triazol-4-yl)benzoic acid with cyclohexylmethylamine and piperidine in the presence of a coupling reagent. The resulting compound is then purified and characterized using various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.
Scientific Research Applications
CPI-1189 has been investigated for its potential therapeutic applications in various fields, including neuroscience, oncology, and immunology. In neuroscience, CPI-1189 has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. In oncology, CPI-1189 has exhibited anti-tumor activity in preclinical studies and has been proposed as a potential candidate for cancer therapy. In immunology, CPI-1189 has been shown to modulate the immune response and may have applications in the treatment of autoimmune diseases.
properties
IUPAC Name |
N-[1-(cyclohexylmethyl)piperidin-3-yl]-3-(1,2,4-triazol-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O/c27-21(18-8-4-10-20(12-18)26-15-22-23-16-26)24-19-9-5-11-25(14-19)13-17-6-2-1-3-7-17/h4,8,10,12,15-17,19H,1-3,5-7,9,11,13-14H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGGQOGHLNRMBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CCCC(C2)NC(=O)C3=CC(=CC=C3)N4C=NN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(cyclohexylmethyl)piperidin-3-yl]-3-(1,2,4-triazol-4-yl)benzamide |
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